![molecular formula C14H17N3O4 B2869226 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097893-53-1](/img/structure/B2869226.png)

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

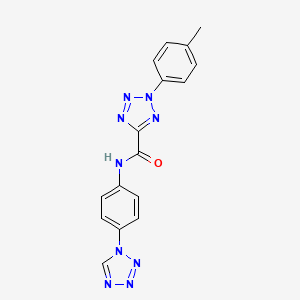

The compound appears to contain an oxazolidine ring, which is a five-membered heterocycle with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . This could be a key reaction involving this compound.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one and related compounds are significant in various chemical synthesis processes. For instance, azomethine ylides generated from α-amino acids with carbonyl compounds, involving 5-oxazolidinones as intermediates, can produce pyrrolidines, pyrrolines, and oxazolidines (Tsuge et al., 1987). Similarly, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole shows how different nitrogen substituents affect the formation of 1,3-oxazolidin-2-ones, which are a key group in this context (Cutugno et al., 2001).

Catalysis and Enantioselectivity

These compounds are also pivotal in catalytic processes. For instance, CuI/bis(oxazoline)-catalyzed additions involving propiolates and terminal ynones to 1-acylpyridinium salt result in functionalized dihydropyridines with high enantioselectivity (Sun et al., 2007).

Structural and Interaction Studies

The structural properties and interaction studies of these compounds are essential in scientific research. The weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, for example, highlight their significance in understanding molecular interactions and crystal structures (Nogueira et al., 2015).

Biological Characterization

The synthesis and biological characterization of related compounds, such as various N-acyl-thiazolidine-4-carboxylic acid derivatives, also show the biological significance of these structures in areas like plant growth stimulation (Krichevskii et al., 2007).

Catalytic Applications in Environmental Protection

These compounds have also been explored for their catalytic applications in environmental protection, such as in the conversion of CO2 to oxazolidinones (Xu et al., 2016).

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized as analogues of antidepressants and evaluated for their monoamine oxidase inhibitory activities (Mai et al., 2002).

Propriétés

IUPAC Name |

3-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-15-5-2-3-11(12(15)18)13(19)16-6-4-10(9-16)17-7-8-21-14(17)20/h2-3,5,10H,4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNYBVOPANUUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)

![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)

![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)

![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)

![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)